Denaverine

描述

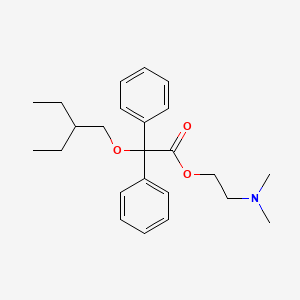

Structure

3D Structure

属性

IUPAC Name |

2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4/h7-16,20H,5-6,17-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTOUQZVCUIPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3321-06-0 (hydrochloride) | |

| Record name | Denaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003579622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10189315 | |

| Record name | Denaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3579-62-2 | |

| Record name | Denaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3579-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003579622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14NF38MTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denaverine hydrochloride is a potent spasmolytic agent utilized in both human and veterinary medicine for its smooth muscle relaxant properties. Its primary applications include the treatment of gastrointestinal and urogenital spasms and the facilitation of parturition by relaxing the myometrium.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound hydrochloride, synthesizing available data on its dual-action profile. The mechanism is characterized by two primary pathways: inhibition of phosphodiesterase (PDE) enzymes and antagonism of muscarinic acetylcholine receptors (anticholinergic effect).[2][3] This document details the signaling pathways, presents available quantitative data, and outlines key experimental protocols used to elucidate its pharmacological activity.

Core Mechanism of Action

This compound hydrochloride exerts its spasmolytic effects through a dual mechanism, targeting two distinct cellular signaling pathways that regulate smooth muscle tone.

Phosphodiesterase (PDE) Inhibition

Similar to papaverine, this compound acts as a non-selective phosphodiesterase (PDE) inhibitor.[2] PDEs are enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP and cGMP.[4][5]

Anticholinergic (Antimuscarinic) Activity

This compound hydrochloride also exhibits anticholinergic properties, functioning as a muscarinic receptor antagonist.[2][3] It blocks the action of the neurotransmitter acetylcholine (ACh) on muscarinic receptors located on smooth muscle cells.[3] In the gastrointestinal, urinary, and respiratory tracts, parasympathetic stimulation via ACh binding to M2 and M3 muscarinic receptors is a primary driver of smooth muscle contraction. By competitively inhibiting these receptors, this compound prevents ACh-mediated signaling, thereby promoting muscle relaxation and reducing spasms.[7]

Quantitative data, such as the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes (M1-M5), are not currently available in the literature.

Signaling Pathways

The dual mechanism of this compound hydrochloride involves modulation of both the cyclic nucleotide and acetylcholine signaling pathways.

PDE Inhibition Pathway

The diagram below illustrates the signaling cascade initiated by phosphodiesterase inhibition, leading to smooth muscle relaxation.

Caption: this compound inhibits PDE, increasing cAMP/cGMP and promoting relaxation.

Anticholinergic (Antimuscarinic) Pathway

The following diagram shows how this compound hydrochloride competitively antagonizes acetylcholine at the muscarinic receptor to prevent smooth muscle contraction.

Caption: this compound blocks muscarinic receptors, inhibiting ACh-induced contraction.

Quantitative Data

While specific quantitative data on the core molecular mechanisms of this compound are scarce in public literature, this section summarizes available pharmacokinetic and clinical efficacy data.

Table 1: Pharmacokinetic Parameters of this compound Hydrochloride in Humans

| Parameter | Value | Route of Administration | Source |

| Absolute Bioavailability | 37% | Oral (aqueous solution) | [8] |

| Elimination Half-life (t½) | 33.8 hours | Intravenous | [8] |

| Total Body Clearance | 5.7 mL/min per kg | Intravenous | [8] |

| Volume of Distribution (Vss) | 7.1 L/kg | Intravenous | [8] |

Table 2: Veterinary Clinical Efficacy Data

| Species | Finding | Treatment Details | Source |

| Cattle (Cows & Heifers) | Halved the need for parturition assistance | This compound HCl & Carbetocin administered during labor | [9] |

| Cattle (Cows & Heifers) | Increased number of animals with birth canal dilation >25 cm | This compound HCl & Carbetocin administered during labor | [9] |

| Cattle (Heifers) | Significantly smaller area under the curve of pulling force × time | This compound HCl administered during assisted calving | [10] |

| Buffalo | Rapid cervical dilation rate (3.1±0.26 cm and 3.2±0.19 cm) | This compound HCl administered for uterine torsion | [4] |

Experimental Protocols

The mechanisms of this compound hydrochloride can be investigated using established pharmacological assays. The following are representative protocols.

Protocol: In Vitro Smooth Muscle Relaxation (Isolated Organ Bath)

This experiment assesses the direct relaxant effect of this compound on smooth muscle tissue.[1]

-

Objective: To determine the concentration-dependent relaxation effect of this compound hydrochloride on pre-contracted smooth muscle tissue.

-

Methodology:

-

Tissue Preparation: Isolate smooth muscle tissue (e.g., uterine horn, ileum segment) and dissect into strips of appropriate size (e.g., 1-2 cm long).[1]

-

Organ Bath Setup: Mount tissue strips in an organ bath chamber containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to an isometric force transducer. Apply optimal resting tension (e.g., 0.5-1 g) and allow equilibration for at least 60 minutes.[1]

-

Pre-contraction: Induce a stable, submaximal contraction using a relevant contractile agent (e.g., oxytocin for uterus, acetylcholine for ileum).[1]

-

Cumulative Concentration-Response: Once contraction stabilizes, add this compound hydrochloride to the bath in a cumulative manner, increasing the concentration stepwise without washing out the previous dose.[11]

-

Data Analysis: Record the relaxant response as a percentage reversal of the pre-induced contraction. Plot the percentage relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and calculate the EC50 value.

-

Caption: Workflow for an isolated organ bath experiment to test spasmolytic activity.

Protocol: Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This protocol provides a framework for determining the IC50 value of this compound against specific PDE isoenzymes.[12]

-

Objective: To quantify the inhibitory activity of this compound hydrochloride against a specific PDE isoform.

-

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound hydrochloride. Prepare solutions of the target PDE enzyme and a corresponding fluorescently labeled substrate (e.g., cAMP or cGMP derivative).[12]

-

Assay Setup: In a 384-well plate, dispense the this compound dilutions. Add the PDE enzyme solution to each well and pre-incubate for 15 minutes at room temperature.[12]

-

Enzymatic Reaction: Initiate the reaction by adding the fluorescent substrate to all wells. Incubate for 60 minutes at 30°C.[12]

-

Detection: Stop the reaction by adding a binding agent that specifically recognizes the hydrolyzed monophosphate product. This binding event causes a change in fluorescence polarization (FP).[12]

-

Data Analysis: Read the FP signal on a microplate reader. Calculate the percentage of inhibition for each this compound concentration relative to controls. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

-

Protocol: Muscarinic Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.[5]

-

Objective: To determine the affinity of this compound hydrochloride for specific muscarinic receptor subtypes (M1-M5).

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source expressing the target muscarinic receptor subtype (e.g., CHO cells transfected with the human M3 receptor gene).[5]

-

Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of unlabeled this compound hydrochloride.[5][13]

-

Incubation: Incubate the mixture for a set period (e.g., 2 hours at 21°C) to allow binding to reach equilibrium.[5]

-

Separation and Counting: Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific radioligand binding against the log concentration of this compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Conclusion

This compound hydrochloride is a versatile spasmolytic agent with a dual mechanism of action involving both phosphodiesterase inhibition and anticholinergic activity. These complementary pathways converge to increase intracellular cyclic nucleotides and block pro-contractile cholinergic signaling, leading to effective smooth muscle relaxation. While its clinical and veterinary efficacy is well-documented, a significant opportunity exists for further research to quantify its specific interactions with PDE isoenzymes and muscarinic receptor subtypes. Such data would provide a more refined understanding of its pharmacological profile and could guide the development of more selective spasmolytic agents in the future.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 7. The anticholinergic burden: from research to practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. This compound hydrochloride and carbetocin increased welfare during and after parturition and enhanced subsequent fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of this compound hydrochloride on calving ease in Holstein-Friesian heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Characterization of muscarinic cholinergic receptor binding in the vas deferens, bladder, prostate and penis of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denaverine is a potent smooth muscle relaxant utilized in both human and veterinary medicine for the management of visceral and vasospastic conditions. Its therapeutic efficacy stems from a dual mechanism of action, primarily involving phosphodiesterase (PDE) inhibition and anticholinergic effects, positioning it as a compound with pharmacological similarities to papaverine. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its smooth muscle relaxant properties. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the established mechanisms of action and furnishes detailed experimental protocols to enable researchers to quantitatively assess its potency and efficacy. The guide is intended to serve as a valuable resource for scientists and drug development professionals engaged in the study of smooth muscle physiology and the development of novel spasmolytic agents.

Introduction

Smooth muscle contractility is a fundamental physiological process, and its dysregulation can lead to a variety of pathological conditions, including gastrointestinal spasms, urogenital disorders, and hypertension. Pharmacological intervention with smooth muscle relaxants is a cornerstone of therapy for these conditions. This compound is an antispasmodic agent that has been in clinical and veterinary use for decades.[1] It is structurally and pharmacologically related to papaverine, an opium alkaloid known for its spasmolytic effects.[2] This guide delves into the core pharmacological principles underlying this compound's therapeutic action.

Mechanism of Action

This compound's smooth muscle relaxant effects are primarily attributed to two key mechanisms:

-

Phosphodiesterase (PDE) Inhibition: this compound, like papaverine, acts as a non-selective inhibitor of phosphodiesterase enzymes.[2][3] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, this compound leads to an accumulation of cAMP and cGMP within smooth muscle cells.[1][3] This increase in cyclic nucleotides activates downstream signaling cascades, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[1]

-

Anticholinergic Activity: this compound also exhibits anticholinergic properties, meaning it antagonizes the action of acetylcholine at muscarinic receptors.[2] Acetylcholine is a key neurotransmitter that mediates smooth muscle contraction in various organs. By blocking these receptors, this compound prevents acetylcholine-induced contractile responses.

A potential, though less definitively established, mechanism for this compound and similar compounds like papaverine is the blockade of calcium channels , which would further contribute to the reduction of intracellular calcium and promote relaxation.[1][4]

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

References

- 1. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 2. PharmaCare Formulary Search [pharmacareformularysearch.gov.bc.ca]

- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Papaverine-induced inhibition of electrical and mechanical activity and calcium movements of rat ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the anticholinergic effects of Denaverine, a spasmolytic agent, within research models. This compound hydrochloride is utilized in veterinary medicine to facilitate parturition by relaxing uterine muscles and increasing the distensibility of the birth canal. Its mechanism of action is primarily attributed to a dual effect: phosphodiesterase (PDE) inhibition and anticholinergic activity. This document collates the available, albeit limited, quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development.

Core Mechanisms of Action

This compound's spasmolytic effects stem from its interference with the signaling pathways that govern smooth muscle contraction. Overdose or intravenous application may lead to observable anticholinergic effects, such as an increased heart rate and decreased respiration rate[1]. The two primary mechanisms are:

-

Anticholinergic Activity: this compound exhibits properties that block the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system responsible for smooth muscle contraction.

-

Phosphodiesterase (PDE) Inhibition: this compound also acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers that promote smooth muscle relaxation.

Data Presentation: Pharmacological Profile of this compound

| Pharmacological Parameter | Observation | Research Model/Context |

| Anticholinergic Effects | Mentioned as a property; observable in overdose cases (e.g., increased heart rate, decreased respiration rate)[1]. | Clinical observation in animals[1]. |

| Phosphodiesterase Inhibition | Stated as a mechanism of action, contributing to smooth muscle relaxation. | General pharmacological classification. |

| Spasmolytic Activity | Relaxation of smooth muscle, particularly uterine and gastrointestinal. | In vivo (veterinary use for parturition)[1]. |

Note: The absence of specific Ki and IC50 values in publicly accessible literature highlights a significant gap in the pharmacological characterization of this compound and underscores the need for further quantitative research.

Experimental Protocols

The following are detailed, generalized protocols for assessing the anticholinergic and phosphodiesterase inhibitory activities of a compound like this compound. These are based on standard pharmacological assays, as specific, detailed protocols for this compound were not found in the reviewed literature.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

-

Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compound: this compound hydrochloride.

-

Reference antagonist: Atropine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

In a 96-well plate, add assay buffer, the radioligand ([³H]-NMS) at a concentration close to its Kd, and varying concentrations of this compound or the reference antagonist.

-

To determine non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a set of wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay (Guinea Pig Ileum)

Objective: To determine the functional antagonist potency (pA₂) or IC50 of this compound against acetylcholine-induced smooth muscle contraction.

Materials:

-

Male guinea pig.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

-

Acetylcholine (agonist).

-

Test compound: this compound hydrochloride.

-

Reference antagonist: Atropine.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Cut the ileum into segments of approximately 2-3 cm and flush the lumen with Krebs-Henseleit solution.

-

Suspend each segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing.

-

Record isometric contractions using a force transducer connected to a data acquisition system.

-

Obtain a cumulative concentration-response curve for acetylcholine.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).

-

In the presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.

-

Repeat steps 7-9 with increasing concentrations of this compound.

-

Analyze the data to determine if the antagonism is competitive (parallel rightward shift of the concentration-response curve). If competitive, calculate the pA₂ value using a Schild plot analysis. Alternatively, determine the IC50 value for the inhibition of a submaximal acetylcholine-induced contraction.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the IC50 value of this compound against various PDE isozymes.

Materials:

-

Recombinant human PDE isozymes (e.g., PDE1-PDE11).

-

Substrates: [³H]-cAMP and [³H]-cGMP.

-

Snake venom nucleotidase.

-

Test compound: this compound hydrochloride.

-

Reference inhibitors for each PDE isozyme.

-

Assay buffer specific to each PDE isozyme.

-

Anion-exchange resin.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the specific PDE isozyme, the corresponding radiolabeled substrate ([³H]-cAMP or [³H]-cGMP), and varying concentrations of this compound or a reference inhibitor.

-

Incubate the reaction mixture at 30°C for a specified time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., by boiling or adding a denaturing agent).

-

Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Incubate the mixture to allow for complete conversion.

-

Add an anion-exchange resin slurry to bind the unreacted charged substrate ([³H]-cAMP or [³H]-cGMP).

-

Centrifuge the plate to pellet the resin.

-

Transfer an aliquot of the supernatant (containing the neutral product, [³H]-adenosine or [³H]-guanosine) to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis of the concentration-inhibition curve.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Anticholinergic action of this compound at the M3 muscarinic receptor.

Caption: Phosphodiesterase inhibition by this compound leading to smooth muscle relaxation.

Experimental Workflows

Caption: Workflow for a muscarinic receptor binding assay.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denaverine hydrochloride is a potent smooth muscle relaxant with applications in both human and veterinary medicine. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and an exploration of its primary mechanisms of action. Through a comprehensive review of available literature, this document outlines the key chemical data, experimental procedures for its synthesis, and visual representations of its signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound hydrochloride, with the IUPAC name 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate hydrochloride, is the hydrochloride salt of the this compound base. Its chemical structure consists of a diphenylacetic acid core, esterified with 2-(dimethylamino)ethanol and etherified with 2-ethylbutanol.

Below is a table summarizing the key chemical properties of this compound hydrochloride:

| Property | Value | Reference |

| IUPAC Name | 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride | [1] |

| Synonyms | This compound HCl, Spasmalgan | [1] |

| CAS Number | 3321-06-0 | [1] |

| Molecular Formula | C24H34ClNO3 | [1] |

| Molecular Weight | 419.99 g/mol | [1] |

| Appearance | White or almost white crystalline powder | [2] |

| Melting Point | 140-142 °C | [2] |

| Solubility | Soluble in DMSO | [1] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that typically starts from benzilic acid. The following protocol is a detailed methodology based on patented synthesis routes.[1][3][4]

Synthesis Workflow

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocol

Step 1: Synthesis of 2-(2-ethylbutoxy)-2,2-diphenylacetic acid (Intermediate II)

-

To a clean, dry reaction vessel, add 2.86 kg of acetonitrile and 4.10 kg of 2,2-diphenyl-2-hydroxyacetic acid (benzilic acid). Stir until the solid is completely dissolved.[3]

-

Slowly add 1.57 kg of acetyl chloride to the solution. Maintain the reaction temperature at 25°C and stir for 20 hours.[3]

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Add 13.60 kg of toluene and 1.80 kg of potassium carbonate to the residue. Stir the mixture for 40 minutes.

-

Add 2.00 kg of anhydrous sodium sulfate to dehydrate the mixture, then filter to collect the filtrate. Wash the filter cake with 3.00 kg of toluene and combine the washings with the filtrate.

-

To the combined filtrate, add 10.42 kg of potassium carbonate and 1.90 kg of 2-ethylbutanol.[3]

-

Heat the mixture to 100°C and stir for 20 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

Step 2: Synthesis of this compound Hydrochloride

-

To the cooled reaction mixture from Step 1, add a suitable base and N,N-dimethylaminochloroethane hydrochloride.

-

After the esterification reaction is complete, introduce hydrogen chloride gas into the reaction mixture for a specified period.

-

Concentrate the solution and add ethyl acetate to precipitate the product.

-

Filter the solid, wash with a suitable solvent, and dry under vacuum to obtain this compound hydrochloride.[3]

Quantitative Data from Synthesis Examples

The following table summarizes quantitative data from various synthesis examples found in the patent literature.[3]

| Reactant | Example 1 | Example 2 | Example 3 |

| Solvent (Step 1) | Acetonitrile (2.86 kg) | Dichloromethane (2.92 kg) | Chloroform (2.45 kg) |

| 2,2-diphenyl-2-hydroxyacetic acid | 4.10 kg | 4.10 kg | 4.10 kg |

| Acyl Chloride | Acetyl chloride (1.57 kg) | Propionyl chloride (1.89 kg) | Butyryl chloride (1.98 kg) |

| Reaction Temperature (Step 1) | 25°C | 30°C | 20°C |

| Reaction Time (Step 1) | 20 hours | 19.5 hours | 21 hours |

| 2-ethylbutanol | 1.92 kg | - | - |

| Base (Step 1, etherification) | Magnesium carbonate (10.28 kg) | - | - |

| Reaction Temperature (Step 1, etherification) | 95°C | - | - |

| Reaction Time (Step 1, etherification) | 21 hours | - | - |

Mechanism of Action: Signaling Pathways

This compound hydrochloride exerts its spasmolytic effects through two primary mechanisms: phosphodiesterase (PDE) inhibition and anticholinergic activity.[5]

Phosphodiesterase Inhibition

This compound inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting these enzymes, this compound increases the intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation.

Caption: this compound's phosphodiesterase inhibition pathway.

Anticholinergic Activity

This compound also exhibits anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors.[5] By blocking the action of acetylcholine, a neurotransmitter that causes smooth muscle contraction, this compound further contributes to its spasmolytic effects.

Caption: this compound's anticholinergic mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanisms of action of this compound hydrochloride. The provided synthesis protocol and quantitative data, derived from patent literature, offer a solid foundation for its preparation. The elucidation of its dual-action as a phosphodiesterase inhibitor and an anticholinergic agent, visualized through signaling pathway diagrams, offers a clear understanding of its pharmacological effects. This comprehensive resource is intended to support further research and development efforts involving this important spasmolytic agent.

References

- 1. DE4133785A1 - New prepn. of denaverin hydrochloride - from benzilic acid in high purity - Google Patents [patents.google.com]

- 2. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis method of dinaverine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. EP0537608B1 - Process for the technical preparation of 2,2-diphenyl-2-(2-ethyl-butoxy)acetic acid, 2-dimethyl-amino-ethyl ester, hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine is a spasmolytic agent with both neurotropic and musculotropic properties, primarily utilized in the treatment of smooth muscle spasms within the gastrointestinal and urogenital tracts.[1][2][3] This technical guide provides a comprehensive overview of the current in vivo pharmacokinetic and metabolic profile of this compound, drawing from available human and animal studies. The information is presented to support further research and development activities related to this compound.

I. Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in humans following intravenous, oral, and rectal administration.[2][3]

Human Pharmacokinetic Parameters

A study in healthy subjects receiving a 50 mg dose of this compound hydrochloride provided key insights into its absorption, distribution, and elimination. The oral bioavailability of this compound is limited, with first-pass metabolism being a significant contributing factor.[2][3] The primary metabolite identified in humans is N-monodemethyl this compound.[2]

| Parameter | Intravenous Administration | Oral Solution | Rectal Solution | Rectal Suppository |

| Dose | 50 mg | 50 mg | 50 mg | 50 mg |

| Absolute Bioavailability | - | 37%[2][3] | 31% of oral[2] | 42% of rectal solution[2] |

| Total Body Clearance | 5.7 ml/min per kg[2] | - | - | - |

| Volume of Distribution (steady-state) | 7.1 l/kg[2] | - | - | - |

| Elimination Half-life | 33.8 h[2] | - | - | - |

| Cmax Ratio (median, vs. oral) | - | - | 26%[2] | 30% of rectal solution[2] |

| tmax Difference (median, vs. oral) | - | - | +1.9 h[2] | +3 h vs. rectal solution[2] |

II. Metabolism

The biotransformation of this compound has been investigated in rats, revealing extensive metabolism primarily through ester cleavage, oxidative O-dealkylation, and N-dealkylation.[4]

Metabolites Identified in Rats

Following oral administration of this compound hydrochloride to rats (200-250 mg/kg), a total of 12 metabolites were detected in the urine.[5] Of these, eight have been identified, with benzilic acid and 3,3-diphenyl-morpholin-2-one being the major metabolic products.[5]

| Metabolite Number | Identified Metabolite |

| 3 | 2,2-diphenyl-(2-dimethylaminoethyl) acetate |

| 5 | Diphenylacetic acid |

| 6 | Benzilic acid (Main Metabolite) |

| 7 | methyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate |

| 10 | Methylbenzilate |

| 11 | ethyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate |

| 12 | N-demethyl-denaverine |

| 13 | 3,3-diphenyl-morpholin-2-one (Main Metabolite) |

Metabolite numbering as referenced in the original publication.[5]

Metabolic Pathways

The identified metabolites suggest several key biotransformation pathways for this compound in the rat. The formation of N-demethyl-denaverine indicates N-dealkylation, while the presence of diphenylacetic acid and benzilic acid points towards ester cleavage. The methylated and ethylated diphenylacetate derivatives suggest O-dealkylation followed by further modification.

III. Experimental Protocols

Analysis of this compound and N-monodemethyl this compound in Human Plasma

A validated high-performance liquid chromatographic (HPLC) method has been established for the simultaneous determination of this compound and its N-monodemethyl metabolite in human plasma.[5]

-

Sample Preparation:

-

Extraction with an n-heptane-2-propanol mixture (9:1, v/v).

-

Back-extraction into 12.5% (w/w) phosphoric acid.

-

-

Chromatographic Conditions:

-

Column: Superspher RP8.

-

Mobile Phase: Acetonitrile-0.12 M NH4H2PO4-tetrahydrofuran (24:17.2:1, v/v), adjusted to pH 3 with 85% (w/w) phosphoric acid.

-

Detection: UV at 220 nm.

-

-

Validation:

-

Linear Range: 2.5-150 ng/ml for both analytes.

-

Extraction Recovery: 44-49% for this compound and 42-47% for its metabolite.

-

Stability: Demonstrated at room temperature for 24 hours, after three freeze-thaw cycles, and after 7 months of frozen storage below -20°C.

-

In Vivo Metabolism Study in Rats (Synthesized Protocol)

Based on the available literature, a typical experimental protocol for studying this compound metabolism in rats would involve the following steps.[5]

-

Animals: Male Wistar rats are a commonly used strain for metabolism studies.

-

Dosing: Oral administration of this compound hydrochloride at a dose of 200-250 mg/kg.[5]

-

Sample Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours).

-

Sample Preparation (Urine):

-

Enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate and purify the analytes.

-

-

Analytical Method (LC-MS/MS):

-

A liquid chromatography-tandem mass spectrometry method is suitable for the separation and sensitive detection of this compound and its metabolites.

-

Linear Range: A validated method for this compound and five of its metabolites in urine demonstrated a linear dynamic range from 8.0 ng/ml to at least 500 ng/ml.[4]

-

Detection: Multiple reaction monitoring (MRM) mode for quantification and precursor/product ion scanning for structural elucidation of unknown metabolites.

-

IV. Conclusion

The available data indicates that this compound undergoes significant first-pass metabolism in humans, with N-demethylation being a key pathway. In rats, the metabolism is more extensively characterized, with ester cleavage and oxidation leading to a variety of metabolites, primarily excreted in the urine. The provided pharmacokinetic parameters in humans and the detailed metabolic profile in rats offer a solid foundation for further non-clinical and clinical development of this compound and related compounds. The detailed analytical methodologies serve as a valuable resource for designing future pharmacokinetic and metabolism studies. Further research is warranted to determine the specific pharmacokinetic parameters of this compound in relevant animal models to better correlate preclinical findings with clinical outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. fda.gov [fda.gov]

- 3. Pharmacokinetics and bioavailability of this compound hydrochloride in healthy subjects following intravenous, oral and rectal single doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Biotransformation of denaverin (Spasmalgan) in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine, a musculotropic and neurotropic spasmolytic agent, is utilized in the management of smooth muscle spasms. A comprehensive understanding of its metabolic pathways is paramount for elucidating its pharmacokinetic profile, bioavailability, and potential drug-drug interactions. This technical guide provides an in-depth overview of the current knowledge on the identification and characterization of this compound metabolites, with a focus on data presentation, detailed experimental protocols, and visual representations of metabolic and experimental workflows.

Identified Metabolites and Quantitative Data

Studies, primarily in rats, have identified several metabolites of this compound, shedding light on its biotransformation in biological systems. The primary metabolic products found in rat urine are benzilic acid and 3,3-diphenyl-morpholin-2-one.[1] In total, twelve metabolites have been detected in rat urine, with eight being structurally identified.[1]

While comprehensive quantitative data for all metabolites remains limited in publicly available literature, a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed for the determination of this compound and five of its metabolites in human urine.[2] This method demonstrated a linear dynamic range from a lower limit of quantification of 8.0 ng/mL to at least 500 ng/mL, indicating its suitability for pharmacokinetic and toxicokinetic studies.[2]

Table 1: Identified this compound Metabolites in Rats

| Metabolite Number | Chemical Name |

| 3 | 2,2-diphenyl-(2-dimethylaminoethyl) acetate |

| 5 | Diphenylacetic acid |

| 6 | Benzilic acid |

| 7 | methyl-[2-(2-ethylbutoxy)-2,2-diphenyl]acetate |

| 10 | Methylbenzilate |

| 11 | ethyl-[2-(2-ethylbutoxy)-2,2-diphenyl]acetate |

| 12 | N-demethyl-denaverine |

| 13 | 3,3-diphenyl-morpholin-2-one |

Data sourced from studies in rats.[1]

Metabolic Pathways

The biotransformation of this compound proceeds through three primary pathways:

-

Ester Cleavage: The ester bond in the this compound molecule is hydrolyzed, leading to the formation of diphenylacetic acid and other related products.

-

Oxidative O-dealkylation: The ethylbutoxy group attached to the diphenylacetate moiety is removed.

-

N-dealkylation: The methyl groups on the nitrogen atom of the dimethylaminoethyl chain are removed, leading to the formation of N-monodemethyl this compound.[3][4]

The formation of N-monodemethyl this compound has been suggested as a contributing factor to the incomplete oral bioavailability of this compound in humans.[4]

Caption: Major metabolic pathways of this compound.

Experimental Protocols

The identification and characterization of this compound metabolites heavily rely on advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for key experiments.

In Vivo Metabolite Identification in Urine (Rat Model)

This protocol is based on the methods described for the analysis of this compound metabolites in rat urine.[1]

1. Animal Dosing and Sample Collection:

-

Species: Male Wistar rats.

-

Dose: 200-250 mg/kg of this compound hydrochloride administered orally.

-

Sample Collection: Urine is collected for 24 hours post-administration.

2. Sample Preparation:

-

Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples are treated with β-glucuronidase.

-

Extraction: The hydrolyzed urine is then subjected to an automated solid-phase extraction (SPE) for the cleanup and concentration of this compound and its phase I metabolites.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for the quantification of known metabolites. For the identification of unknown metabolites, precursor ion scans and product ion scans are utilized.

-

Data Analysis: The chromatographic behavior and fragmentation patterns of the detected peaks are compared to reference standards (if available) or analyzed to elucidate the structures of novel metabolites.

-

In Vitro Metabolism Study using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound using liver microsomes.

1. Materials:

-

Pooled human or rat liver microsomes.

-

This compound solution (in a suitable solvent like methanol or DMSO).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Acetonitrile (for reaction termination).

-

Incubator or water bath set to 37°C.

2. Procedure:

-

Pre-incubation: A mixture of liver microsomes and this compound in phosphate buffer is pre-incubated at 37°C for a few minutes to allow temperature equilibration.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding an equal volume of cold acetonitrile.

-

Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.

-

Analysis: The supernatant containing the remaining parent drug and formed metabolites is collected and analyzed by LC-MS/MS.

3. Data Analysis:

-

The disappearance of the parent drug over time is monitored to determine the metabolic stability (half-life and intrinsic clearance).

-

The appearance of metabolite peaks is monitored to identify the major metabolic pathways.

Caption: Workflow for this compound metabolite analysis.

Conclusion

The identification and characterization of this compound metabolites are crucial for a complete understanding of its pharmacological profile. The primary metabolic pathways involve ester cleavage, O-dealkylation, and N-dealkylation, leading to the formation of several metabolites, with benzilic acid and 3,3-diphenyl-morpholin-2-one being the most prominent in rat studies. While quantitative data is still emerging, the development of sensitive LC-MS/MS methods allows for the determination of this compound and its metabolites in biological matrices. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolic fate of this compound and similar compounds. Future research should focus on obtaining more comprehensive quantitative data in humans and further elucidating the structures of all detected metabolites.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of Denaverine hydrochloride. The information presented is intended to support research, drug development, and formulation activities by providing essential data and standardized experimental methodologies.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt form of this compound, an antispasmodic agent.[1] The salt form enhances the aqueous solubility and stability of the parent compound, making it suitable for pharmaceutical formulations.[1][2] The fundamental physicochemical properties of this compound hydrochloride are summarized below.

Table 1: Core Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Chemical Name | 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate hydrochloride | [3][4] |

| Molecular Formula | C₂₄H₃₄ClNO₃ | [3][4][5][] |

| Molecular Weight | 419.99 g/mol | [3][5][] |

| Exact Mass | 419.2227 g/mol | [3] |

| CAS Number | 3321-06-0 | [3][4] |

| Appearance | Solid powder | [] |

| Melting Point | 140-142 °C | [1][] |

| pKa | ~8.13 | [1] |

| logP (calculated) | 4.49 to 5.66 | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound hydrochloride, as a salt, exhibits improved water solubility compared to its free base form.[1] Its solubility is pH-dependent, with enhanced solubility in acidic conditions where the tertiary amine group is protonated.[1]

Table 2: Solubility Data for this compound Hydrochloride

| Solvent | Solubility | Reference(s) |

| Aqueous Media | Enhanced solubility under acidic conditions compared to the free base. | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][] |

The lipophilic nature of the molecule, indicated by its high logP value, suggests preferential solubility in organic solvents over aqueous media.[1]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the protocols for determining the key properties of this compound hydrochloride.

The shake-flask method is the gold standard for determining equilibrium solubility.[7][8]

Protocol:

-

Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., pH-adjusted buffers, water, organic solvents) in a sealed container.[9]

-

Equilibration: The container is agitated at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to ensure equilibrium is reached.[9][10] This can range from 24 to 72 hours.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[7]

-

Analysis: The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

-

Replicates: The experiment should be performed in at least triplicate to ensure the precision of the results.[10]

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[11][12]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a capillary tube to a height of 2.5-3.5 mm.[11][13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.[12] Typically, the temperature is raised rapidly to about 10 °C below the expected melting point, and then the heating rate is slowed to approximately 1 °C/min.[11]

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.[13]

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[14][15][16]

Protocol:

-

Solution Preparation: A precise amount of this compound hydrochloride is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[14][15]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[14]

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[14]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.[15][16]

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution.[17]

Protocol:

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[18]

-

Partitioning: A known amount of this compound hydrochloride is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[18]

-

Phase Separation: The two phases are carefully separated after allowing them to stand.

-

Analysis: The concentration of this compound hydrochloride in each phase is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Physicochemical Relationships and Biological Activity

The physicochemical properties of this compound hydrochloride are interconnected and collectively influence its pharmacokinetic and pharmacodynamic profile.

This compound's therapeutic effect as a smooth muscle relaxant is attributed to a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[19][20] As a PDE inhibitor, similar to papaverine, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[2][19] This cascade results in smooth muscle relaxation.[19]

References

- 1. Buy this compound | 3579-62-2 [smolecule.com]

- 2. Buy this compound hydrochloride | 3321-06-0 [smolecule.com]

- 3. medkoo.com [medkoo.com]

- 4. clearsynth.com [clearsynth.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Determination Of Melting Point for API – Scopeia [scopeia.com]

- 12. westlab.com [westlab.com]

- 13. thinksrs.com [thinksrs.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 18. agilent.com [agilent.com]

- 19. benchchem.com [benchchem.com]

- 20. This compound - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denaverine is a smooth muscle relaxant utilized in both human and veterinary medicine for its spasmolytic properties.[1] Its therapeutic efficacy stems from a multi-targeted mechanism of action primarily centered on the inhibition of phosphodiesterases and potential modulation of calcium channels within smooth muscle cells. This technical guide provides an in-depth exploration of the molecular targets of this compound, synthesizing available data and presenting detailed experimental protocols for its further characterization. Due to the limited availability of direct quantitative data for this compound, this guide incorporates comparative data from the structurally and functionally related compounds, papaverine and drotaverine, to provide a more comprehensive understanding of its likely pharmacological profile.

Core Molecular Targets

This compound's spasmolytic effects are primarily attributed to a dual mechanism of action: the inhibition of phosphodiesterase (PDE) enzymes and potential blockade of calcium channels.[2][3] Anticholinergic activity has also been suggested as a contributing factor.[2][3]

Phosphodiesterase (PDE) Inhibition

Similar to papaverine, this compound functions as a phosphodiesterase inhibitor.[2] PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][4] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP.[2][5] This increase in cyclic nucleotides activates downstream protein kinases, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate target proteins that promote smooth muscle relaxation. A key mechanism in this pathway is the reduction of intracellular calcium concentrations, a primary trigger for muscle contraction.[2][6]

The structurally similar drug, drotaverine, is reported to be a selective inhibitor of phosphodiesterase 4 (PDE4), which specifically degrades cAMP.[1][6][7] This suggests that this compound may also exhibit some selectivity towards specific PDE isoforms.

Calcium Channel Blockade

A growing body of evidence suggests that this compound may also exert its effects through the blockade of L-type voltage-operated calcium channels (L-VOCCs).[1][8] The influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of smooth muscle contraction.[9][10][11] By blocking these channels, this compound would directly reduce the availability of intracellular calcium required for the activation of calmodulin and subsequently, myosin light chain kinase (MLCK), leading to muscle relaxation. The related compound drotaverine has been shown to bind to L-VOCCs.[8]

Anticholinergic Activity

Several sources suggest that this compound possesses anticholinergic properties, which would contribute to its spasmolytic effects by antagonizing the contractile actions of acetylcholine at muscarinic receptors in smooth muscle.[2][3] However, the structurally similar compound drotaverine is reported to have no anticholinergic effects, which raises questions about the significance of this mechanism for this compound.[2] Further investigation is required to elucidate the specific muscarinic receptor subtypes involved and the binding affinity of this compound.

Quantitative Data

Specific quantitative data for this compound's interaction with its molecular targets is scarce in publicly available literature.[3] The following tables provide a template for the type of data that should be generated through the experimental protocols outlined in this guide, along with available comparative data from related compounds.

Table 1: Phosphodiesterase Inhibition Profile

| Compound | PDE Isoform | IC50 | Reference |

| This compound | PDE1 | Data not available | |

| PDE2 | Data not available | ||

| PDE3 | Data not available | ||

| PDE4 | Data not available | ||

| PDE5 | Data not available | ||

| Drotaverine | PDE4 | Selective inhibitor | [1][6][7] |

| Papaverine | Non-selective | Data not available | [4][5][9] |

Table 2: Calcium Channel Blocking Activity

| Compound | Preparation | Parameter | Value | Reference |

| This compound | e.g., Isolated rabbit aorta | IC50 (K+-induced contraction) | Data not available | |

| Pinaverium | Canine colonic smooth muscle | IC50 (inhibition of cholinergic responses) | 1.0 x 10-6 M | [12] |

Table 3: Anticholinergic Activity

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| This compound | M1 | Data not available | |

| M2 | Data not available | ||

| M3 | Data not available |

Signaling Pathways

The primary signaling pathway for this compound-induced smooth muscle relaxation via PDE inhibition is illustrated below.

Caption: this compound's PDE Inhibition Pathway.

Experimental Protocols

The following are detailed methodologies for the characterization of this compound's molecular targets.

Protocol for Determining PDE Inhibitory Activity (IC50)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against various phosphodiesterase isoforms.

Caption: Workflow for PDE Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant human PDE isoforms (e.g., PDE1-5) in their respective assay buffers to the desired concentration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Prepare the fluorescently labeled cAMP or cGMP substrate according to the manufacturer's instructions.

-

-

Assay Procedure:

-

To a 384-well microplate, add the assay buffer.

-

Add the serially diluted this compound or a vehicle control.

-

Add the specific PDE isoform to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the fluorescently labeled substrate.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Terminate the reaction by adding a stop solution (e.g., a broad-spectrum PDE inhibitor like IBMX).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Protocol for Assessing Calcium Channel Blocking Activity

This protocol describes the use of an isolated organ bath to evaluate the effect of this compound on smooth muscle contraction induced by a depolarizing agent (KCl), which opens L-type voltage-operated calcium channels.

Caption: Isolated Organ Bath Experimental Workflow.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize the experimental animal (e.g., rabbit) in accordance with institutional guidelines.

-

Isolate a segment of the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Carefully remove adipose and connective tissue and cut the aorta into helical strips (e.g., 2-3 mm wide and 15-20 mm long).

-

Mount the tissue strips in isolated organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

-

Experimental Procedure:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 2 g), washing with fresh Krebs solution every 15 minutes.

-

Induce a sustained contraction by replacing the normal Krebs solution with a high-potassium Krebs solution (e.g., 80 mM KCl).

-

Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative manner (increasing concentrations without washout).

-

Record the isometric tension continuously using a force-displacement transducer connected to a data acquisition system.

-

-

Data Analysis:

-

Express the relaxant response at each concentration of this compound as a percentage of the maximal contraction induced by KCl.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to construct a concentration-response curve.

-

Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect) from the curve.

-

Protocol for Muscarinic Receptor Binding Assay

This protocol details a radioligand binding assay to determine the affinity of this compound for different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize smooth muscle tissue (e.g., guinea pig ileum for M3 receptors, rabbit heart for M2 receptors) or cells expressing specific human muscarinic receptor subtypes in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a specific radioligand for the muscarinic receptor subtype of interest (e.g., [3H]-NMS for all subtypes, or more selective ligands), and varying concentrations of this compound or a known muscarinic antagonist (e.g., atropine) for non-specific binding determination.

-

Incubate the mixture at room temperature for a specified period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with cold assay buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Subtract the non-specific binding from the total binding to determine the specific binding at each this compound concentration.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation, which relates the Ki to the IC50 of the competition binding curve and the affinity of the radioligand.

-

Conclusion

This compound's primary molecular targets in smooth muscle cells are phosphodiesterases, leading to an increase in intracellular cyclic nucleotides and subsequent relaxation. There is also compelling evidence to suggest a role for calcium channel blockade in its mechanism of action. While anticholinergic activity has been proposed, further investigation is required to confirm its significance. The lack of specific quantitative data for this compound highlights the need for further research utilizing the detailed experimental protocols provided in this guide. A thorough characterization of this compound's pharmacological profile will enable a more precise understanding of its therapeutic effects and potential for further drug development.

References

- 1. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 2. Drotaverine - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ozgurkilickesmez.com [ozgurkilickesmez.com]

- 5. Articles [globalrx.com]

- 6. nbinno.com [nbinno.com]

- 7. What is Drotaverine Hydrochloride used for? [synapse.patsnap.com]

- 8. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Mechanism of action of calcium antagonists on myocardial and smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro assessment of Denaverine on uterine tissue, drawing from established methodologies. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound on myometrial contractility.

Introduction

This compound hydrochloride is classified as a neurotropic-musculotropic spasmolytic agent with smooth muscle relaxing properties.[1][2] It is utilized in veterinary medicine to manage myometrial contractions during parturition.[2] While its proposed mechanism involves reducing the tone of the smooth muscle of the birth canal, the precise molecular pathways remain to be fully elucidated.[1] It is suggested that the myotropic effect may be due to the inhibition of calcium uptake in depolarized muscle cells and competitive inhibition of M-cholinergic receptors.[1]

The following protocols describe an in vitro organ bath assay, a standard method for studying the contractility of uterine smooth muscle, which has been used to evaluate the effects of this compound.[1][3][4]

Data Presentation

Table 1: Summary of In Vitro Effects of this compound Hydrochloride on Canine Myometrial Contractility

| Tissue Layer | Treatment | This compound Concentration | Oxytocin Concentration | Observed Effect on Contractility | Reference |

| Circular | This compound + Oxytocin | 1.97 nM or 2.97 nM | 1 nM | No significant effect on oxytocin-induced contractions | [1] |

| Longitudinal | This compound + Oxytocin | 1.97 nM or 2.97 nM | 1 nM | No significant effect on oxytocin-induced contractions | [1] |

| Circular | This compound alone | 2.97 nM | - | No direct effect on baseline contractility | [1] |

| Longitudinal | This compound alone | 2.97 nM | - | No direct effect on baseline contractility | [1] |

| Circular | This compound priming followed by Oxytocin | 2.97 nM | 1 nM | No priming effect observed | [1] |

| Longitudinal | This compound priming followed by Oxytocin | 2.97 nM | 1 nM | No priming effect observed | [1] |

Experimental Protocols

Protocol 1: In Vitro Organ Bath Assay for Uterine Tissue Contractility

This protocol details the methodology for assessing the effect of this compound on uterine tissue contractility using an isolated organ bath system.[1][3][4]

1. Tissue Preparation:

- Obtain uterine tissue samples from a suitable animal model (e.g., canine, porcine, rodent). In published studies, interplacental uterine tissue was taken from periparturient bitches during medically indicated C-sections.[4][5]

- Immediately place the tissue in a cooled, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

- Dissect the myometrium, separating the longitudinal and circular muscle layers under a microscope.[1]

- Cut the separated layers into uniform strips (e.g., approximately 1.5 cm long and 0.5 cm wide).[4]

2. Tissue Mounting:

- Mount the myometrial strips vertically in an organ bath chamber filled with physiological salt solution.

- Maintain the organ bath at a constant temperature (e.g., 37°C) and continuously aerate with a gas mixture (e.g., 95% O2, 5% CO2).

- Connect one end of the tissue strip to a fixed holder and the other end to an isometric force transducer.

3. Equilibration:

- Allow the tissue strips to equilibrate for a period of 60 minutes under a resting tension (e.g., 1-2 g).[1]

- During equilibration, wash the tissues with fresh physiological salt solution every 15-20 minutes.

4. Experimental Procedure:

- Record baseline contractile activity for a 20-minute period (Time Frame 1 - TF1).[1]

- To study the effect of this compound on induced contractions, stimulate the tissue with a uterotonic agent such as oxytocin (e.g., 1 nM) and record for 20 minutes (Time Frame 2 - TF2).[1][5]

- One minute after the addition of the uterotonic agent, add this compound hydrochloride at the desired concentrations (e.g., 1.97 nM or 2.97 nM) to the organ bath.[1][5]

- To assess the direct effect of this compound, add only this compound (e.g., 2.97 nM) to the bath during TF2.[1][5]

- To investigate a priming effect, expose the tissue to this compound alone in TF2, followed by a washout period (TF3), and then stimulate with the uterotonic agent in the subsequent time frame (TF4).[1][4][5]

- Include appropriate controls, such as tissue strips treated only with the uterotonic agent and untreated strips.[1]

5. Data Acquisition and Analysis:

- Continuously record the isometric contractions using a data acquisition system.

- Analyze the recorded data to determine the average amplitude, mean force, area under the curve (AUC), and frequency of contractions.[1][3]

- Compare the contractile parameters between the different treatment groups and the control group using appropriate statistical tests.[1]

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for in vitro uterine tissue contractility assay.

Caption: Generalized uterine smooth muscle contraction pathway. Note: The precise target of this compound is not fully elucidated.

References

For Researchers, Scientists, and Drug Development Professionals

Date: December 13, 2025

Introduction

Denaverine hydrochloride is a spasmolytic agent recognized for its relaxant effects on smooth muscle.[1] In veterinary medicine, it is utilized to manage myometrial contractions during parturition in species such as cattle, sheep, and pigs.[1] this compound is described as a "neurotropic-musculotropic spasmolytic agent," suggesting a dual mechanism of action.[2][3] The neurotropic effect is thought to stem from the competitive inhibition of M-cholinergic receptors, while the myotropic effect is presumed to involve the inhibition of calcium uptake in depolarized muscle cells through the blockade of chemo-sensitive and slow potential-controlled calcium channels.[2][3] These characteristics make this compound a subject of interest for its potential to facilitate parturition by increasing the flexibility of the soft birth canal, including the cervix, vagina, and vulva, potentially without a potent tocolytic effect.[1][2]

The study of this compound's precise effects on uterine contractility and cervical ripening is crucial for optimizing its clinical use and exploring its therapeutic potential in managing dystocia. Animal models provide an indispensable platform for such investigations, allowing for controlled studies into the mechanisms of action, efficacy, and safety of uterotonic and tocolytic agents. This document provides detailed application notes and protocols for utilizing various animal models to elucidate the effects of this compound on parturition.

Recommended Animal Models

The selection of an appropriate animal model is contingent on the specific research question. While much of the existing data on this compound is from large animals, rodent models offer advantages in terms of cost, shorter gestation periods, and the availability of genetic modifications.[4]

| Animal Model | Rationale for Use | Key Applications in this compound Research |

| Rats/Mice | Short gestation, low cost, well-characterized reproductive physiology, and availability of transgenic strains.[4] Similarities in some molecular pathways regulating uterine contractility with humans.[4] | - Investigating the dose-dependent effects of this compound on the timing of parturition. - Studying the impact on cervical ripening and myometrial contractility. - Elucidating the molecular pathways affected by this compound. |

| Rabbits | The "progesterone block" theory was largely developed from rabbit models.[4] They are sensitive to hormonal manipulations that influence parturition. | - Assessing the interaction between this compound and progesterone-mediated uterine quiescence. - Evaluating the efficacy of this compound in models of preterm labor induced by antiprogestins. |